molecular formula C15H26O B057986 (+)-8-Demethylisoambrox CAS No. 82079-83-2

(+)-8-Demethylisoambrox

Cat. No.: B057986
CAS No.: 82079-83-2
M. Wt: 222.37 g/mol
InChI Key: IPEPBOBQYDJNON-PWNZVWSESA-N
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Description

(+)-8-Demethylisoambrox is a high-purity, synthetic analog of the renowned ambergris fragrance compounds, specifically serving as a key intermediate and structural derivative of the prized Ambrox™. This enantiomerically pure compound is of significant interest in olfactory research and the scientific study of perfumery materials. Its primary research value lies in its structure-activity relationship (SAR) studies, where it is used to elucidate the precise molecular features and stereochemical requirements responsible for the characteristic warm, woody, and amber-like olfactory profile. Researchers utilize this compound to investigate the mechanism of action of fragrance molecules, particularly their interaction with olfactory receptors (ORs) and the subsequent transduction pathways. By comparing its performance and receptor binding affinity to its methylated counterpart and other analogs, scientists can gain deeper insights into the role of specific functional groups and steric hindrance in odor perception, longevity, and diffusion. This compound is an essential tool for the rational design and development of novel synthetic aroma chemicals with tailored properties, contributing to advancements in fragrance chemistry and sensory science. It is strictly for use in analytical methods, in-vitro assays, and other controlled laboratory investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS,5aS,9aS,9bR)-6,6,9a-trimethyl-1,2,3a,4,5,5a,7,8,9,9b-decahydrobenzo[e][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-14(2)8-4-9-15(3)11-7-10-16-12(11)5-6-13(14)15/h11-13H,4-10H2,1-3H3/t11-,12-,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEPBOBQYDJNON-PWNZVWSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3C2CCO3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@H]3[C@@H]2CCO3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82079-83-2
Record name 8-Demethylisoambroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082079832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-DEMETHYLISOAMBROXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7N6SLJ107
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Chemistry Approaches Towards + 8 Demethylisoambrox and Its Analogs

Retrosynthetic Disconnection Strategies for the (+)-8-Demethylisoambrox Core

Retrosynthetic analysis is a foundational technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. For the this compound core, this process involves identifying key bonds that can be disconnected to reveal logical precursors.

A primary disconnection strategy for the tetracyclic ether skeleton of this compound involves breaking the C-O bond of the furan (B31954) ring. This leads to a diol precursor, which can be cyclized in the forward synthesis. Further disconnection of the carbon-carbon bonds of the decalin ring system can then lead to simpler monocyclic or acyclic precursors. These disconnections are guided by the principles of reliable and stereocontrolled bond-forming reactions. The choice of specific disconnections often depends on the availability of chiral starting materials and the desire to control the multiple stereocenters present in the target molecule.

Total Synthesis Pathways from Natural Precursors

The structural complexity and defined stereochemistry of many natural products make them ideal starting points for the synthesis of other complex molecules like this compound.

(-)-Levopimaric acid, a major component of pine resin, has been utilized as a chiral starting material for the synthesis of this compound. jst.go.jpresearchgate.netresearchgate.netresearchgate.net One reported synthesis begins with the ozonolysis of methyl levopimarate to yield a keto diester. jst.go.jp This intermediate undergoes a series of transformations including a Wittig reaction, epoxidation, and reduction to introduce the necessary functional groups. The resulting triol is then dehydrated using methanesulfonyl chloride to form the crucial 8α,12-epoxy mesylate. jst.go.jp A final reduction step then yields the target molecule, this compound. jst.go.jp

Table 1: Key steps in the synthesis of this compound from (-)-Levopimaric Acid

StepReactionReagentsIntermediate/Product
1OzonolysisO₃, then a reducing agentKeto diester
2Wittig reactionA phosphorus ylideAlkene
3EpoxidationA peroxy acid (e.g., m-CPBA)Epoxide
4ReductionA reducing agent (e.g., LiAlH₄)Triol
5Dehydration/CyclizationMethanesulfonyl chloride, pyridine8α,12-epoxy mesylate
6ReductionSodium iodide, zinc dustThis compound

This table provides a generalized overview of the synthetic sequence.

(-)-Sclareol, a labdane (B1241275) diterpenoid extracted from clary sage, is another prominent natural precursor for the synthesis of ambroxides, including analogs of this compound. researchgate.net The synthesis of (-)-Ambrox from (-)-sclareol is a well-established industrial process and provides a blueprint for accessing related structures. This transformation typically involves the oxidative degradation of the side chain of (-)-sclareol to form sclareolide (B1681565). researchgate.net Subsequent reduction of the lactone in sclareolide yields a diol, which can then be cyclized under acidic conditions to form the characteristic tetrahydrofuran (B95107) ring of the ambroxide (B10790011) skeleton. researchgate.net The principles of this route are applicable to the synthesis of other labdane-type structures.

Abietic acid, another abundant resin acid, can also serve as a starting material for the synthesis of labdane-type structures. researchgate.net While direct synthesis of this compound from abietic acid is less commonly cited, the structural similarities allow for its use in preparing key intermediates. researchgate.net The synthesis of various ambergris-type odorants from abietic acid has been reported, demonstrating its versatility as a chiral pool for complex molecule synthesis. researchgate.netnih.gov These syntheses often involve multi-step sequences that modify the tricyclic core and side chain of abietic acid to construct the desired tetracyclic ether framework. researchgate.net

Formal Synthesis and Convergent Synthesis Strategies

A formal synthesis involves the synthesis of a known intermediate that has previously been converted to the final target molecule. rsc.orgsioc-journal.cn This approach can be more efficient than a total synthesis if a late-stage intermediate is readily accessible. In the context of this compound, a formal synthesis might target a key bicyclic or tricyclic intermediate that has been reported in a previous total synthesis.

Convergent synthesis is a strategy where different fragments of a complex molecule are synthesized independently and then joined together at a late stage. sioc-journal.cnnih.govrsc.orgrsc.orgmdpi.com This approach is often more efficient and allows for greater flexibility in the synthesis of analogs. For a molecule like this compound, a convergent approach could involve the synthesis of a functionalized decalin ring system and a separate fragment that will ultimately form the furan ring. These two pieces would then be coupled together in the final steps of the synthesis.

Development of Novel Synthetic Methodologies for Labdane-Type Skeletons

The importance of labdane diterpenoids and their derivatives has spurred the development of new synthetic methods for constructing their characteristic skeletons. nih.gov These methodologies often focus on creating the key stereocenters and ring systems with high efficiency and selectivity. Researchers have explored various strategies, including:

Stereoselective cyclization reactions: Developing new reagents and conditions to control the stereochemical outcome of the cyclization reactions that form the decalin ring system.

Fragment coupling strategies: Devising new ways to connect different building blocks to assemble the labdane skeleton in a convergent manner. researchgate.net

Catalytic methods: Employing transition metal catalysts to facilitate key bond-forming reactions, often with high levels of stereocontrol.

These ongoing efforts in methodology development are crucial for improving the efficiency of existing syntheses and enabling the creation of novel analogs of this compound and other valuable labdane-type compounds.

Oxidative Dearomatization Induced (ODI) Cascade Approaches

Oxidative dearomatization has emerged as a powerful strategy in the synthesis of complex natural products, enabling the conversion of planar aromatic systems into three-dimensional molecular architectures. nih.gov This approach often initiates a cascade of reactions, allowing for the rapid construction of intricate polycyclic frameworks. While a direct application of an ODI cascade for the synthesis of this compound has not been extensively reported, the principles of this methodology are highly relevant to the construction of its core structure.

The general strategy involves the oxidation of a substituted phenol (B47542) or other aromatic precursor to generate a highly reactive, dearomatized intermediate. This intermediate can then undergo a variety of intramolecular transformations, such as Diels-Alder reactions or Michael additions, to form complex ring systems in a single step. nih.gov For instance, the oxidative dearomatization of a phenol bearing a pendant polyene chain could, in principle, trigger a cationic cyclization cascade reminiscent of biomimetic polycyclizations, ultimately leading to the ambroxide skeleton. The key challenge lies in controlling the regioselectivity and stereoselectivity of the initial oxidation and the subsequent cyclization events. The development of novel hypervalent iodine reagents and transition-metal catalysts continues to expand the scope and applicability of ODI cascade reactions in natural product synthesis. nih.gov

Biomimetic Polycyclization Strategies

Nature provides elegant blueprints for the synthesis of complex terpenoids through enzyme-catalyzed polyene cyclizations. These biomimetic strategies have been a cornerstone in the synthesis of ambroxides, including this compound. researchgate.netnih.gov These approaches typically involve the acid-mediated cyclization of acyclic or monocyclic precursors that mimic the biosynthetic pathways. acs.org

One notable biomimetic approach involves the acid-catalyzed cyclization of polyenes. For example, the synthesis of (±)-Ambrox has been achieved from precursors like (E)-nerolidol and β-ionone. colab.wsnih.gov A key transformation in some of these syntheses is the transformation of a bicyclic intermediate to a tricyclic enone, which can then be further elaborated to the final product. colab.ws The synthesis of demethylisoambrox has also been reported through such biomimetic acid-mediated polyene cyclizations. colab.ws

A significant breakthrough in this area is the catalytic asymmetric polyene cyclization of homofarnesol to yield (−)-ambrox with high stereoselectivity. nih.gov This highlights the power of using chiral catalysts to mimic the stereochemical control exerted by enzymes in nature. The choice of the acid catalyst and reaction conditions is crucial for the success of these cyclizations, influencing both the yield and the stereochemical outcome of the reaction.

Table 1: Examples of Biomimetic Polycyclization Precursors and Products

Precursor(s)ProductKey Reaction TypeReference
(E)-Nerolidol and β-Ionone(±)-AmbroxAcid-mediated polyene cyclization colab.ws
(E,E)-Homofarnesol(−)-AmbroxCatalytic asymmetric polyene cyclization nih.gov
Polyene precursorsDemethylisoambroxAcid-mediated polyene cyclization colab.ws

Radical Tandem Cyclization Approaches

Radical cyclizations offer a powerful and complementary approach to the construction of polycyclic systems, often proceeding under mild conditions and with high levels of stereocontrol. rsc.org In the context of ambroxide synthesis, radical tandem cyclizations have been successfully employed to construct the decalin core of these molecules. mdpi.com

One prominent example is the titanium(III)-catalyzed radical tandem cyclization of an epoxyfarnesyl acetate (B1210297) derivative. This method has been utilized for the diastereoselective synthesis of (±)-Ambrox. lookchem.comglobalauthorid.com The reaction proceeds through a cascade of radical-mediated ring closures, efficiently assembling the bicyclic framework. The stereochemical outcome of the cyclization is often influenced by the stereochemistry of the starting material and the nature of the radical initiator and terminator.

The synthesis of drimane (B1240787) sesquiterpenoids, which share a similar decalin core with the ambroxides, has also been achieved through radical cyclization strategies. hebmu.edu.cnrsc.org These approaches often involve the cyclization of acyclic precursors containing appropriately positioned radical precursors and olefinic traps. The versatility of radical reactions allows for the formation of challenging carbon-carbon bonds and the construction of highly substituted ring systems.

Table 2: Radical Cyclization Strategies in the Synthesis of Ambrox and Related Compounds

Precursor TypeProduct FamilyKey Reagent/CatalystReference
Epoxyfarnesyl acetate derivative(±)-AmbroxTitanium(III) catalyst lookchem.comglobalauthorid.com
Acyclic polyenesDrimane sesquiterpenoidsVarious radical initiators hebmu.edu.cnrsc.org
Farnesol derivative(D2)-AmbroxCp2TiCl-catalyzed radical tandem cyclization mdpi.com

Enantioselective Synthesis and Chiral Pool Applications

The olfactory properties of ambroxides are highly dependent on their stereochemistry, making enantioselective synthesis a critical area of research. marks-clerk.com Two main strategies have been pursued: the use of chiral catalysts to induce asymmetry in an achiral starting material, and the utilization of naturally occurring chiral molecules as starting points, a strategy known as chiral pool synthesis. researchgate.net

Enantioselective total synthesis has been successfully applied to the synthesis of labdane diterpenes, a class of molecules that includes ambroxides. rsc.orgnih.gov For instance, the enantioselective synthesis of a labdane-type diterpenoid has been achieved starting from the R-(-)-enantiomer of the Wieland-Miescher ketone. jst.go.jp Asymmetric catalysis, using chiral ligands or organocatalysts, has also been employed to achieve high enantioselectivity in key bond-forming reactions. nih.govorganic-chemistry.org

Chiral pool synthesis is a particularly attractive and widely used approach for the synthesis of this compound and its analogs due to the availability of suitable chiral starting materials. researchgate.netresearchgate.net The most prominent chiral precursor is (-)-sclareol, a labdane diterpenoid extracted from clary sage (Salvia sclarea). marks-clerk.comnih.gov The synthesis of (-)-Ambrox from (-)-sclareol typically involves three main steps: oxidative degradation of the side chain to form (+)-sclareolide, reduction of the lactone to the corresponding diol (ambradiol), and subsequent acid-catalyzed cyclization to furnish the final product. marks-clerk.comnih.govgoogle.com The inherent chirality of sclareol (B1681606) is transferred through the synthetic sequence, ensuring the formation of the desired enantiomer of ambrox. Other natural products, such as (R)-carvone, have also been explored as chiral starting materials for the synthesis of (-)-ambrox. nih.govresearchgate.net

Table 3: Chiral Pool Precursors for the Synthesis of Ambroxides

Chiral PrecursorTarget MoleculeKey Transformation StepsReference
(-)-Sclareol(-)-AmbroxOxidation, reduction, cyclization marks-clerk.comnih.gov
(+)-SclareolideLabdane-type diterpenoidBarton photochemistry, Jones oxidation rsc.orgrsc.org
R-(-)-Wieland-Miescher ketone(-)-Labdane diterpeneMulti-step total synthesis jst.go.jp
(R)-Carvone(-)-AmbroxAlkylation, cyclization, reduction nih.govresearchgate.net

Structure Olfactory Relationship Studies of + 8 Demethylisoambrox and Its Analogs

Stereochemical Requirements for Ambergris-Type Odor Perception

The perception of an ambergris-type odor is exceptionally sensitive to the three-dimensional arrangement of atoms within a molecule. Stereochemistry is not just a contributing factor but a decisive determinant of both the quality and intensity of the scent. Research has established that for a molecule to be perceived as having an ambergris character, it must adhere to a strict set of structural rules, often referred to as the "triaxial rule" or the "ambergris triangle." scielo.brchemconnections.org

This rule posits that the characteristic ambergris odor only arises in compounds that possess a specific, rigid trans-fused decalin-like skeleton. scielo.br The key elements for the odor are believed to be a 1,2,4-triaxial arrangement of a C-8 substituent (often an oxygen-containing group), a C-10 methyl group, and a C-9 axial hydrogen. The spatial relationship and distances between these groups and the oxygen atom are critical. chemconnections.org Any deviation from this precise stereochemical configuration can lead to a significant loss of the ambergris character, or even render the molecule completely odorless.

The principle of enantioselectivity is profoundly evident in ambergris odorants. Studies on various tricyclic ethers related to the labdane (B1241275) family, which includes (+)-8-Demethylisoambrox, have shown that different stereoisomers of the same compound can have dramatically different olfactory properties. In some cases, one enantiomer possesses a strong ambergris scent while its mirror image is either odorless or has a completely different, non-ambergris character (e.g., woody, fruity, or camphoraceous). This phenomenon highlights that the chiral environment of the olfactory receptors can distinguish between enantiomers, an unprecedented level of selectivity. For instance, some labdane derivatives are practically odorless, while their enantiomers exhibit relatively strong, albeit not necessarily ambergris-like, odors. This makes the study of such enantiomeric pairs invaluable for understanding the molecular basis of chiral odor perception.

Compound SeriesStereoisomerOdor Characteristic
Labdane DerivativesIsomer AStrong, typical ambergris odor.
Enantiomer A'Weak or non-ambergris odor (e.g., woody, musty).
Isomer BPractically odorless.
Enantiomer B'Relatively strong, but not ambergris-like odor.

This table illustrates the general principle of enantioselectivity in ambergris odor perception based on findings from related compound series.

Molecular Interactions with Olfactory Receptors: Computational and Experimental Investigations

The perception of odor begins with the physical interaction between an odorant molecule, such as this compound, and specific olfactory receptors (ORs) located in the nasal epithelium. nih.gov These receptors are G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that play a crucial role in cellular signaling. nih.gov The human genome contains approximately 400 functional OR genes, which collectively allow for the detection of a vast universe of chemical compounds. nih.gov

Experimental screening of the human OR repertoire has led to the identification of specific receptors for key ambergris odorants. Notably, the olfactory receptor OR7A17 has been identified as being specifically tuned to (-)-Ambroxide , a closely related and vital component of the ambergris scent. researchgate.netnih.govresearchgate.net Studies have shown that genetic variations in the OR7A17 gene can affect an individual's perception of ambergris. researchgate.netnih.gov Individuals with non-functional alleles of this receptor can still detect (-)-Ambroxide, likely through the activation of other, less specific receptors, but they perceive its scent as less pleasant. nih.govresearchgate.net This demonstrates that a single, specific receptor can play a significant role in the perceived quality of a complex odor.

Due to the immense difficulty in crystallizing and experimentally determining the structure of ORs, computational methods have become indispensable tools for investigation. nih.govnih.gov

Homology Modeling: The three-dimensional structure of an OR, like the one that may bind this compound, can be predicted by building a model based on the known structures of other, related GPCRs. nih.gov

Molecular Docking: Once a model of the receptor is built, molecular docking simulations can predict how an odorant molecule fits into the receptor's binding pocket. plos.org These simulations help identify the specific amino acid residues that interact with the odorant and characterize the binding affinity, providing insights into why certain molecules are potent odorants while their stereoisomers are not. nih.govplos.org

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of the odorant-receptor complex over time, revealing how the binding of the odorant induces conformational changes in the receptor, which is the crucial first step in initiating the signaling cascade that leads to odor perception. plos.orgpnas.org

These computational approaches, combined with experimental validation, are crucial for mapping the complex combinatorial code of olfaction, where a single odorant can interact with multiple receptors and a single receptor can recognize multiple odorants. plos.org

Synthesis of this compound Derivatives for Structure-Odor Correlation

Structure-Odor Correlation, often used interchangeably with Structure-Activity Relationship (SAR) in fragrance chemistry, is a fundamental approach to understanding how a molecule's chemical structure relates to its perceived odor. ufl.eduoncodesign-services.com This is achieved by systematically synthesizing and evaluating a series of structurally related compounds, or analogs. oncodesign-services.comchemrxiv.org By making targeted, incremental changes to a parent molecule like this compound and observing the resulting changes in odor, researchers can deduce which molecular features are essential for the desired scent. nih.gov

The synthesis of derivatives allows chemists to explore the impact of various structural modifications:

Functional Group Modification: Changing or removing functional groups can reveal their importance. For example, the ether oxygen in the tetrahydrofuran (B95107) ring of ambergris compounds is considered a critical osmophore (odor-bearing group). scielo.br

Stereochemical Variation: As discussed, synthesizing different stereoisomers is crucial for understanding the strict spatial requirements of the olfactory receptors.

Skeletal Alterations: Modifying the carbon skeleton helps to define the required shape and size of the molecule for optimal receptor fit.

For example, a typical synthetic strategy might start from a readily available natural product. Analogs of this compound can be synthesized to probe the "triaxial rule." Derivatives can be created where the key axial groups are shifted, removed, or sterically hindered, and the resulting olfactory profiles are then carefully evaluated by expert perfumers. This process has been instrumental in refining the structural requirements for the ambergris note, confirming the importance of the trans-fused ring system and the precise spatial arrangement of the key osmophoric elements. oup.com

Modification TypeExample of ChangeGeneral Impact on Ambergris Odor
StereochemistryInversion of a chiral centerDrastic change; often loss of odor or change in character.
Functional GroupRemoval of ether oxygenComplete loss of typical ambergris character. nih.gov
Steric HindranceAdding a bulky group near a key atomWeakening or elimination of the odor. oup.com
Skeletal ChangeAltering the ring fusion (e.g., cis-fused)Loss of the rigid conformation necessary for the odor. oup.com

This table provides a generalized summary of how specific structural modifications to an ambergris-type molecule can affect its odor, based on established SAR principles.

Chemoinformatic Approaches to Odorant Structure Elucidation

Chemoinformatics employs computational and informational techniques to solve problems in chemistry, and it has become a powerful tool in the field of fragrance research. u-strasbg.fr These methods allow for the analysis of large datasets of chemical structures and their associated sensory properties, enabling the development of predictive models that can guide the synthesis of new odorants. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. acs.org QSAR models are mathematical equations that correlate numerical representations of molecular structure, known as molecular descriptors, with a specific biological activity—in this case, odor perception (e.g., ambergris character or intensity). researchgate.netmdpi.com

Descriptors: These can include a wide range of properties such as topological indices (describing molecular branching and connectivity), shape indices, and electronic properties (related to how electrons are distributed in the molecule). mdpi.com

Model Building: Using statistical methods or machine learning algorithms, a model is trained on a dataset of compounds with known structures and odors. This model can then be used to predict the odor of new, unsynthesized molecules. acs.org

Olfactophore models are another critical chemoinformatic tool. researchgate.netmit.edu Analogous to pharmacophore models in drug discovery, an olfactophore defines the essential three-dimensional arrangement of structural features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, specific atoms) that a molecule must possess to bind to a specific olfactory receptor and elicit a particular odor sensation. mit.edumdpi.com The "Ambergris Triangle," derived from the triaxial rule, is a classic example of an olfactophore, specifying the required distances between an oxygen atom and two axial hydrogen atoms. scielo.brchemconnections.org These models serve as templates for the rational design of new fragrance ingredients.

By combining QSAR, olfactophore modeling, and molecular docking, chemoinformatics provides a multi-faceted approach to understanding the complex structure-odor relationship of compounds like this compound, complementing experimental synthesis and sensory evaluation. researchgate.netresearchgate.net

Computational Chemistry and in Silico Modeling of + 8 Demethylisoambrox

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics is a computational method that utilizes classical mechanics to model the potential energy of a molecule as a function of its nuclear coordinates. wikipedia.org This approach is particularly useful for analyzing the conformational landscape of flexible molecules like (+)-8-Demethylisoambrox.

By employing force fields—a set of parameters that define the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions—molecular mechanics can efficiently explore the vast number of possible three-dimensional arrangements (conformers) of the molecule. wikipedia.org For this compound, this would involve identifying the most stable chair and boat conformations of its decalin ring system and the orientation of its ether linkage.

Molecular dynamics (MD) simulations build upon molecular mechanics by introducing temperature and allowing the atoms of the molecule to move over time, governed by the forces calculated by the force field. nih.gov An MD simulation of this compound would provide insights into its dynamic behavior, such as the flexibility of its ring system and the accessible conformational states at a given temperature. This information is crucial for understanding how the molecule's shape might influence its interaction with olfactory receptors.

Illustrative Conformational Analysis Data for this compound

ConformerRelative Energy (kcal/mol)Population (%) at 298 K
Chair-Chair0.0095.2
Chair-Boat2.504.5
Boat-Boat5.000.3

This table presents hypothetical data to illustrate the typical output of a conformational analysis study.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed understanding of a molecule's electronic structure and reactivity. rsc.orgarxiv.org Unlike molecular mechanics, these methods explicitly model the electrons in the system, allowing for the calculation of properties that depend on the electronic distribution.

For this compound, methods like Density Functional Theory (DFT) could be employed to calculate its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy and shape of these orbitals are fundamental to understanding the molecule's reactivity and its interaction with light (spectroscopic properties).

Furthermore, quantum chemical calculations can determine the electrostatic potential map of this compound, highlighting regions of positive and negative charge on the molecular surface. This information is critical for predicting how the molecule might interact with biological targets, such as the amino acid residues in an olfactory receptor binding pocket.

Illustrative Quantum Chemical Data for this compound

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment1.8 D

This table presents hypothetical data to illustrate the typical output of a quantum chemical calculation.

In Silico Prediction of Biosynthetic Enzyme Catalysis and Substrate Specificity

The synthesis of this compound has been achieved from (-)-levopimaric acid. researchgate.net In silico methods can be used to investigate potential enzymatic pathways for its production. Computational techniques, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, can model the interaction of a substrate with an enzyme's active site. wikipedia.org

For instance, researchers could computationally screen a library of known terpene cyclases to identify enzymes that might be capable of catalyzing the cyclization of a precursor molecule to form the decalin core of this compound. Molecular docking would predict the binding pose and affinity of the precursor in the enzyme's active site.

QM/MM simulations could then be used to model the reaction mechanism, where the reactive part of the substrate and key active site residues are treated with a high level of quantum mechanics theory, while the rest of the enzyme is modeled using more computationally efficient molecular mechanics. wikipedia.org This approach can provide detailed insights into the transition states and energy barriers of the enzymatic reaction, helping to understand the enzyme's catalytic power and substrate specificity.

Cheminformatics in Natural Product Discovery and Classification

Cheminformatics involves the use of computational tools to organize, analyze, and mine chemical data. In the context of natural products, cheminformatics plays a crucial role in classifying compounds based on their structural features and predicting their properties.

This compound, as a diterpenoid derivative, can be classified within large chemical databases using molecular fingerprints—numerical representations of its structural features. These fingerprints allow for rapid similarity searching, enabling the identification of other known natural products with similar structural motifs.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed using cheminformatics approaches. By correlating the structural features of a set of similar compounds with their known olfactory properties, a QSAR model could predict the odor characteristics of new, related molecules, including other derivatives of the isoambrox framework.

Q & A

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct dose-response assays (IC₅₀/EC₅₀) using standardized cell lines (e.g., HEK293 or HepG2) and controls (e.g., DMSO vehicle). Replicate conflicting studies with identical protocols (e.g., ATP-based viability assays). Perform meta-analysis using PRISMA guidelines to identify confounding variables (e.g., batch variability, endotoxin levels) .

Q. How can computational modeling predict the binding affinity of this compound to target receptors, and what validation is required?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to model interactions with receptors (e.g., GPCRs). Validate predictions via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Report RMSD values for ligand-receptor complexes and correlate with in vitro activity data .

Q. What metabolomic approaches are effective for tracking this compound degradation in in vitro hepatic models?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and use LC-MS/MS for metabolite identification. Employ stable isotope labeling (e.g., ¹³C) to trace metabolic pathways. Quantify cytochrome P450 isoform involvement using chemical inhibitors (e.g., ketoconazole for CYP3A4) .

Data Analysis and Reporting Standards

Q. How should researchers statistically analyze dose-response data for this compound to ensure reproducibility?

  • Methodological Answer : Use nonlinear regression (four-parameter logistic model) in GraphPad Prism. Report Hill slopes, R² values, and confidence intervals (95%). Outliers should be identified via Grubbs' test (α = 0.05). Raw data must be archived in repositories like Figshare or Zenodo .

Q. What criteria define robust structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer : Synthesize ≥10 derivatives with systematic modifications (e.g., halogenation, alkyl chain variations). Test bioactivity in parallel assays, ensuring IC₅₀ values span a 3-log range. Apply QSAR models (e.g., CoMFA) to correlate structural features with activity, validated via leave-one-out cross-validation .

Experimental Design and Validation

Q. What controls are essential in cytotoxicity assays involving this compound to avoid false positives?

  • Methodological Answer : Include vehicle controls (e.g., 0.1% DMSO), positive controls (e.g., staurosporine), and viability controls (untreated cells). Normalize data to cell count via Hoechst 33342 staining. Perform lactate dehydrogenase (LDH) assays to distinguish cytostatic vs. cytotoxic effects .

Q. How can researchers validate the specificity of this compound in enzyme inhibition assays?

  • Methodological Answer : Use recombinant enzymes (≥95% purity) and test against structurally unrelated inhibitors. Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition mechanisms (competitive/noncompetitive). Include thermal shift assays to confirm direct binding .

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